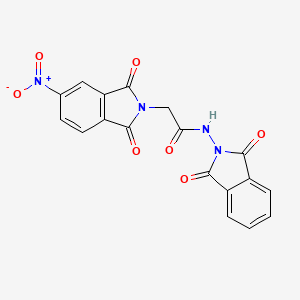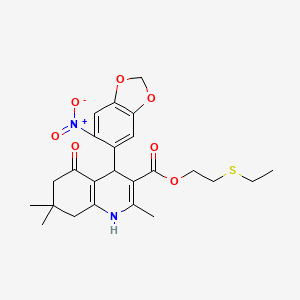![molecular formula C20H18N4O B5108369 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole, also known as JP4-039, is a small molecule compound that has been extensively researched for its potential therapeutic applications in various diseases. The compound was first synthesized in 2005 and since then, it has gained significant attention from the scientific community due to its promising properties.
Mecanismo De Acción
3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole exerts its therapeutic effects by inhibiting the activity of a protein called mitochondrial permeability transition pore (mPTP). The mPTP is a protein complex that is involved in the regulation of cell death and is overexpressed in various diseases. By inhibiting the activity of mPTP, 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole prevents cell death and promotes cell survival.
Biochemical and Physiological Effects:
3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole can increase the levels of antioxidants in the body and reduce oxidative stress. In addition, 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has also been shown to have a positive effect on mitochondrial function, which is essential for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has several advantages for laboratory experiments. It is a small molecule compound, which makes it easy to synthesize and purify. In addition, 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has been extensively studied in various in vitro and in vivo models, which makes it a well-characterized compound. However, one of the limitations of 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of the structure of 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole to improve its therapeutic properties. In addition, more studies are needed to determine the safety and efficacy of 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole in human clinical trials. Finally, the potential use of 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 4'-bromo-3-biphenylmethanol with sodium hydride in dry dimethylformamide (DMF) to form the corresponding sodium salt. The next step involves the reaction of the sodium salt with 2-(1H-imidazol-1-yl)ethanol in the presence of potassium carbonate and copper (I) iodide in DMF. The final step involves the reaction of the intermediate product with 1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has been extensively researched for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has been shown to inhibit the growth and proliferation of cancer cells. Studies have also shown that 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-17(14-18(3-1)20-8-9-22-23-20)16-4-6-19(7-5-16)25-13-12-24-11-10-21-15-24/h1-11,14-15H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVMYINKCABEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)OCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)

![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)
